molecular formula C10H13F2NO B13270771 2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol

2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13270771
M. Wt: 201.21 g/mol
InChI Key: RCGCWZWTRBTBSS-UHFFFAOYSA-N
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Description

2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H13F2NO It is characterized by the presence of a difluorophenyl group attached to an aminopropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 2,5-difluorobenzylamine with an appropriate epoxide or halohydrin. The reaction is usually carried out under basic conditions to facilitate the nucleophilic attack of the amine on the epoxide or halohydrin, leading to the formation of the desired aminopropanol derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde).

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The aminopropanol backbone can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: A structurally similar compound with a methyl group instead of the difluorophenyl group.

    2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms on the phenyl ring can also enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2-[(2,5-difluorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13F2NO/c1-7(6-14)13-5-8-4-9(11)2-3-10(8)12/h2-4,7,13-14H,5-6H2,1H3

InChI Key

RCGCWZWTRBTBSS-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=C(C=CC(=C1)F)F

Origin of Product

United States

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